molecular formula C13H8ClFN6S B11041155 6-(4-chloro-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11041155
M. Wt: 334.76 g/mol
InChI Key: QUCBNTOBHGGCJN-UHFFFAOYSA-N
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Description

6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a benzyl group substituted with a fluorine atom, and a triazolothiadiazole core

Preparation Methods

The synthesis of 6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the pyrazole ring, followed by the introduction of the triazolothiadiazole core and the benzyl group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:

    4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound shares the pyrazole ring structure but differs in the substituents and overall structure.

    Other triazolothiadiazoles: Compounds with similar triazolothiadiazole cores but different substituents can be compared to highlight the unique properties of 6-(4-CHLORO-1H-PYRAZOL-5-YL)-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H8ClFN6S

Molecular Weight

334.76 g/mol

IUPAC Name

6-(4-chloro-1H-pyrazol-5-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8ClFN6S/c14-9-6-16-18-11(9)12-20-21-10(17-19-13(21)22-12)5-7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,18)

InChI Key

QUCBNTOBHGGCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=C(C=NN4)Cl)F

Origin of Product

United States

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